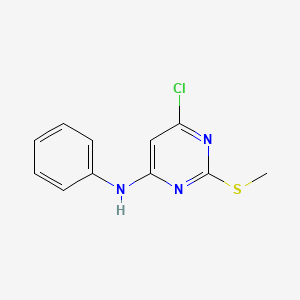
3-Biphenylpropionic acid, 4'-chloro-5-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Biphenylpropionic acid, 4’-chloro-5-methoxy- is an organic compound with the molecular formula C16H15ClO3 It is a derivative of biphenylpropionic acid, featuring a chloro and methoxy substituent on the biphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylpropionic acid, 4’-chloro-5-methoxy- typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki-Miyaura coupling reaction between a halogenated benzene and a boronic acid derivative.
Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using chlorine gas or a chlorinating agent like thionyl chloride, while methoxylation can be achieved using methanol in the presence of a catalyst.
Propionic Acid Addition: The final step involves the addition of a propionic acid moiety to the biphenyl ring, which can be done through a Friedel-Crafts acylation reaction using propionic anhydride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 3-Biphenylpropionic acid, 4’-chloro-5-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Biphenylpropionic acid, 4’-chloro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to alcohols or alkanes.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
3-Biphenylpropionic acid, 4’-chloro-5-methoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-Biphenylpropionic acid, 4’-chloro-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Similar Compounds
- 3-Biphenylpropionic acid
- 4’-Chloro-3-biphenylpropionic acid
- 5-Methoxy-3-biphenylpropionic acid
Uniqueness
3-Biphenylpropionic acid, 4’-chloro-5-methoxy- is unique due to the presence of both chloro and methoxy substituents on the biphenyl ring. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
61888-68-4 |
|---|---|
分子式 |
C16H15ClO3 |
分子量 |
290.74 g/mol |
IUPAC名 |
3-[3-(4-chlorophenyl)-5-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H15ClO3/c1-20-15-9-11(2-7-16(18)19)8-13(10-15)12-3-5-14(17)6-4-12/h3-6,8-10H,2,7H2,1H3,(H,18,19) |
InChIキー |
AYVTVYUNJPRWEQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


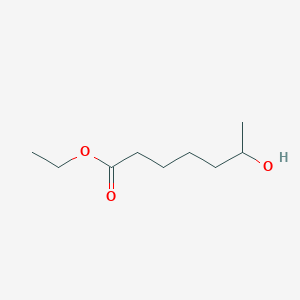
![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)


![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)
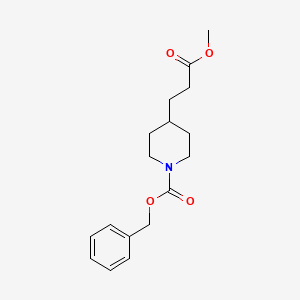

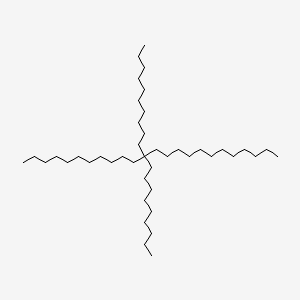
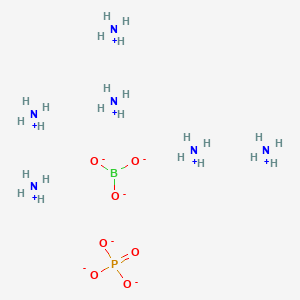

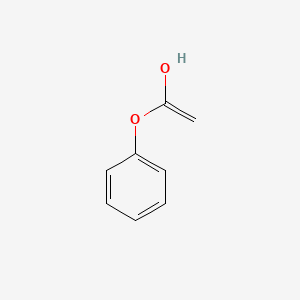
![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)

